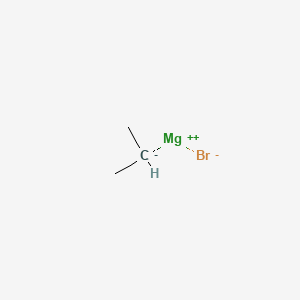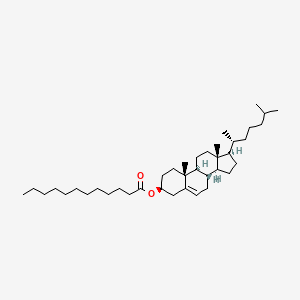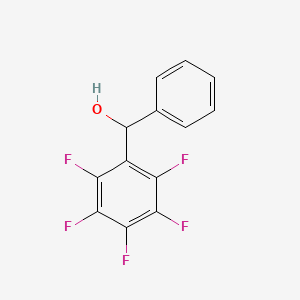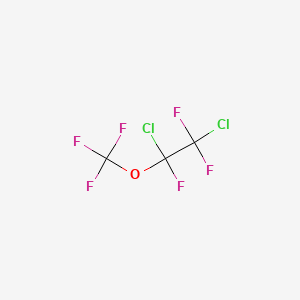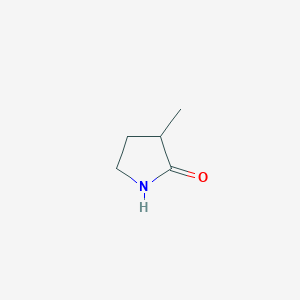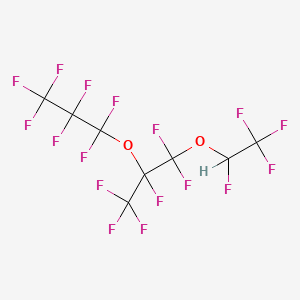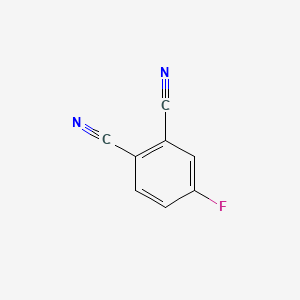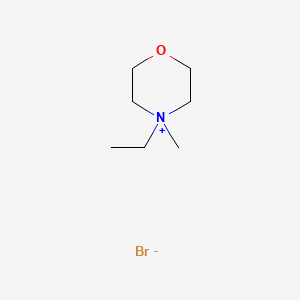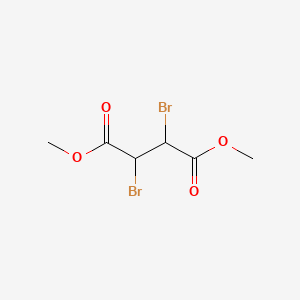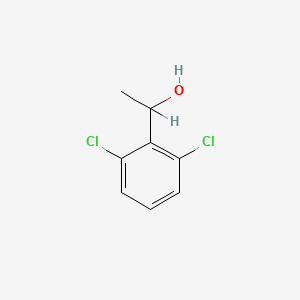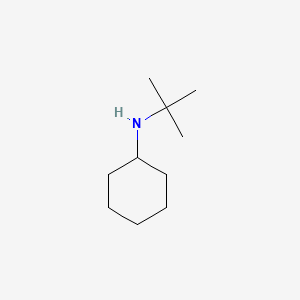
2,3,4,5-Tetrafluor-Anilin
Übersicht
Beschreibung
2,3,4,5-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrafluoroaniline has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system, suggesting that it may interact with proteins or receptors in these tissues .
Mode of Action
It is known that 2,3,4,5-tetrafluoroaniline can react with glycerol, crotonaldehyde, and methyl vinyl ketone by skraup reaction to form 5,6,7,8-tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .
Biochemical Pathways
The formation of 5,6,7,8-tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline suggests that it may be involved in the synthesis of polyfluorinated quinolines .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrafluoroaniline. For instance, its reactivity may be influenced by the presence of other chemicals, temperature, and pH. It is also important to note that 2,3,4,5-Tetrafluoroaniline should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .
Biochemische Analyse
Biochemical Properties
2,3,4,5-Tetrafluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to react with glycerol, crotonaldehyde, and methyl vinyl ketone by the Skraup reaction to form fluorinated quinolines . These interactions highlight the compound’s potential in modifying enzyme activity and facilitating the synthesis of complex molecules.
Cellular Effects
The effects of 2,3,4,5-Tetrafluoroaniline on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in cell function, potentially causing changes in cell growth, differentiation, and apoptosis. Additionally, its fluorinated nature may affect membrane permeability and transport processes within the cell .
Molecular Mechanism
At the molecular level, 2,3,4,5-Tetrafluoroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its interaction with enzymes can result in either inhibition or activation, depending on the enzyme’s nature and the reaction conditions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrafluoroaniline can change over time. The compound’s stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrafluoroaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .
Metabolic Pathways
2,3,4,5-Tetrafluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s metabolism can lead to the formation of fluorinated metabolites, which may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular and organismal health .
Transport and Distribution
Within cells and tissues, 2,3,4,5-Tetrafluoroaniline is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetrafluoroaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoroaniline can be synthesized through several methods. One common method involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, 2,3,4,5-tetrafluoroaniline is produced using similar catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The compound is often purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetrafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Catalysts: Palladium on carbon, platinum, and other transition metal catalysts.
Solvents: Common solvents include ethanol, methanol, and acetic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under atmospheric pressure.
Major Products:
Polyfluorinated Quinolines: Formed through the Skraup reaction.
Azo Compounds: Formed through coupling reactions.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trifluoroaniline: Lacks one fluorine atom compared to 2,3,4,5-tetrafluoroaniline.
2,4,6-Trifluoroaniline: Has three fluorine atoms at different positions on the benzene ring.
2,3,4,5,6-Pentafluoroaniline: Contains one additional fluorine atom, making it fully fluorinated.
Uniqueness: 2,3,4,5-Tetrafluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized polyfluorinated compounds and in applications requiring high chemical stability and reactivity .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECAQIHCYTZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204387 | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-80-3, 71964-99-3 | |
| Record name | 2,3,4,5-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5580-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3,4,5-tetrafluoroaniline?
A: One established synthetic route involves a multi-step process starting with the acidic hydrolysis of N-phenyl-tetrafluorophthalimide to produce tetrafluorophthalic acid. [] This acid is then dehydrated to form tetrafluorophthalic anhydride, which reacts with ammonium hydroxide to yield 2-carboxyl-3,4,5,6-tetrafluorobenzamide. Finally, Hofmann degradation and decarboxylation of this compound produce 2,3,4,5-tetrafluoroaniline. []
Q2: How does 2,3,4,5-tetrafluoroaniline react with t-butyl hypochlorite?
A: The reaction of 2,3,4,5-tetrafluoroaniline with t-butyl hypochlorite doesn't lead to a simple N-chlorination product as seen with other fluorinated anilines. Instead, it produces N,4-dichloro-2,3,4,5-tetrafluorocyclohexa-2,5-dienylideneamine and 2H,2'H-octafluoroazobenzene. [] This suggests a more complex reaction mechanism is at play, potentially involving cyclization and oxidation steps.
Q3: Can 2,3,4,5-tetrafluoroaniline be used as a building block for synthesizing heterocyclic compounds?
A: Yes, 2,3,4,5-tetrafluoroaniline can act as a precursor for synthesizing fluorinated quinolines. For example, it reacts with glycerol in a Skraup reaction to yield 5,6,7,8-tetrafluoroquinoline. [] This highlights the versatility of 2,3,4,5-tetrafluoroaniline in constructing more complex fluorinated aromatic systems.
Q4: How do nucleophiles react with 5,6,7,8-tetrafluoroquinoline, a derivative of 2,3,4,5-tetrafluoroaniline?
A: Nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia preferentially replace the fluorine atom at the 7-position of 5,6,7,8-tetrafluoroquinoline. [] This suggests that the 7-fluoro substituent is the most susceptible to nucleophilic attack, likely due to the electronic effects of the quinoline ring system and other fluorine atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



